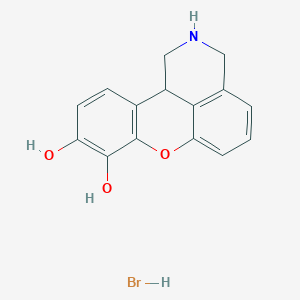
Dinoxyline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinoxyline hydrobromide is a synthetic compound developed for scientific research. It acts as a potent full agonist at all five dopamine receptor subtypes, making it a valuable tool in neuropharmacological studies . The compound’s chemical formula is C15H13NO3.BrH, and it has a molecular weight of 336.181 g/mol .
Preparation Methods
The synthesis of dinoxyline hydrobromide involves several steps, starting with the preparation of dinoxyline. Dinoxyline is synthesized through a series of chemical reactions, including the formation of intermediates and their subsequent conversion into the final product. The reaction conditions typically involve the use of specific reagents and solvents, with careful control of temperature and pH to ensure high yield and purity .
Industrial production methods for this compound are optimized to achieve large-scale synthesis while maintaining stringent purity standards. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Dinoxyline hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dinoxyline hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists and their interactions with various chemical entities.
Biology: The compound is used to investigate the role of dopamine receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for neurological disorders such as Parkinson’s disease and schizophrenia.
Mechanism of Action
Dinoxyline hydrobromide exerts its effects by acting as a full agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter dopamine. The activation of these receptors leads to various downstream effects, including the modulation of adenylate cyclase activity and receptor internalization .
Comparison with Similar Compounds
Dinoxyline hydrobromide is unique in its ability to act as a full agonist at all five dopamine receptor subtypes. Similar compounds include:
Apomorphine: A non-selective dopamine receptor agonist used in the treatment of Parkinson’s disease.
Quinpirole: A selective D2 and D3 receptor agonist used in research to study dopamine receptor function.
This compound’s broad receptor activity makes it a valuable tool for studying the complex interactions between different dopamine receptor subtypes and their roles in various biological processes.
Properties
CAS No. |
313484-61-6 |
|---|---|
Molecular Formula |
C15H14BrNO3 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol;hydrobromide |
InChI |
InChI=1S/C15H13NO3.BrH/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18;/h1-5,10,16-18H,6-7H2;1H |
InChI Key |
PMTRMSGKNVIHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















